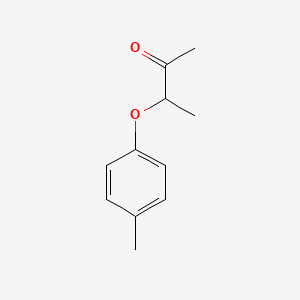
3-(4-Methylphenoxy)-2-butanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methylphenoxy)-2-butanone is an organic compound characterized by the presence of a butanone group attached to a 4-methylphenoxy moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methylphenoxy)-2-butanone typically involves the reaction of 4-methylphenol with 2-butanone under specific conditions. One common method is the nucleophilic aromatic substitution reaction where 4-methylphenol reacts with 2-butanone in the presence of a base such as sodium hydroxide. The reaction is typically carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the production process. Industrial methods may also incorporate purification steps like distillation or recrystallization to obtain high-purity products.
化学反应分析
Types of Reactions: 3-(4-Methylphenoxy)-2-butanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like bromine or nitric acid in the presence of a catalyst.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Brominated or nitrated derivatives of the original compound.
科学研究应用
3-(4-Methylphenoxy)-2-butanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways due to its structural similarity to natural substrates.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs or therapeutic agents, often involves this compound.
Industry: It is used in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 3-(4-Methylphenoxy)-2-butanone involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor in enzymatic reactions, affecting metabolic pathways. Its phenoxy group allows it to interact with aromatic amino acids in proteins, potentially altering their function. The butanone group can undergo chemical transformations, leading to the formation of reactive intermediates that further influence biological processes.
相似化合物的比较
4-Methylphenol: Shares the phenoxy group but lacks the butanone moiety.
2-Butanone: Contains the butanone group but lacks the phenoxy moiety.
3-Phenoxy-2-butanone: Similar structure but without the methyl group on the phenoxy ring.
Uniqueness: 3-(4-Methylphenoxy)-2-butanone is unique due to the combination of the 4-methylphenoxy group and the butanone moiety. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound in various applications.
属性
IUPAC Name |
3-(4-methylphenoxy)butan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8-4-6-11(7-5-8)13-10(3)9(2)12/h4-7,10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKHUIFCJAZJDLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC(C)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[(E)-(3-PHENOXYPHENYL)METHYLIDENE]ADAMANTANE-1-CARBOHYDRAZIDE](/img/structure/B2635128.png)
![N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2635129.png)
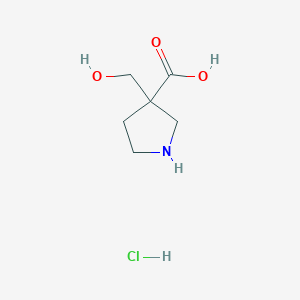
![2-methyl-N-(thiophen-3-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2635131.png)
![10-(4-bromobenzenesulfonyl)-N-[3-(methylsulfanyl)phenyl]-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine](/img/structure/B2635133.png)
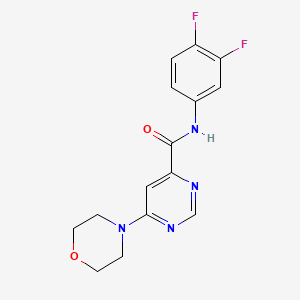
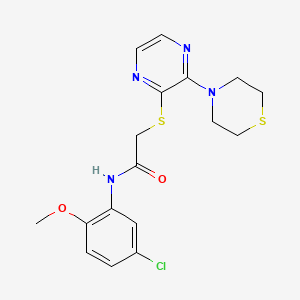
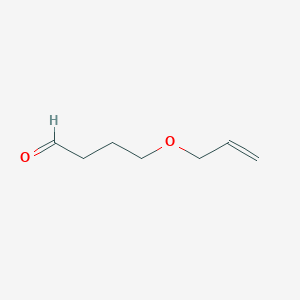
![4-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]pyrrolidine-1-carbonyl}pyridine](/img/structure/B2635138.png)
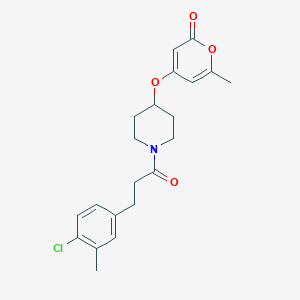
![N-[3-(3-Fluorophenyl)-2-(2-oxopiperidin-1-YL)propyl]pyrazine-2-carboxamide](/img/structure/B2635142.png)
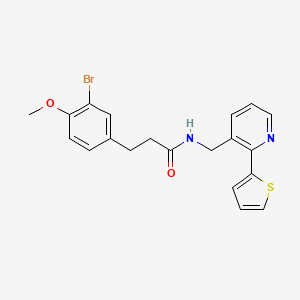
![Ethyl 6-fluoro-1-[(2-fluorophenyl)methyl]-4-oxoquinoline-3-carboxylate](/img/structure/B2635147.png)
